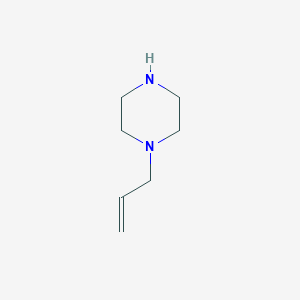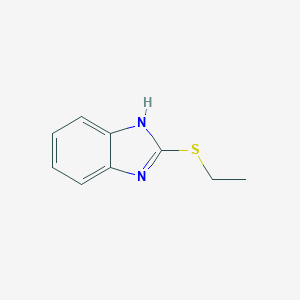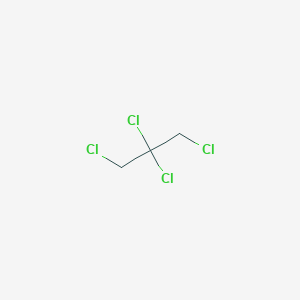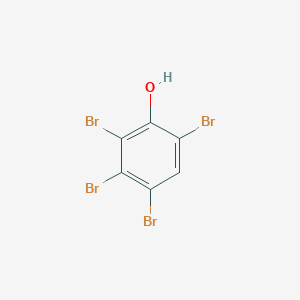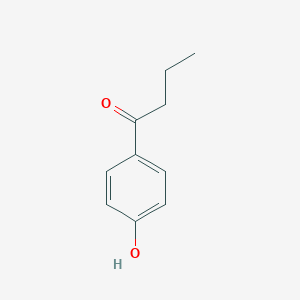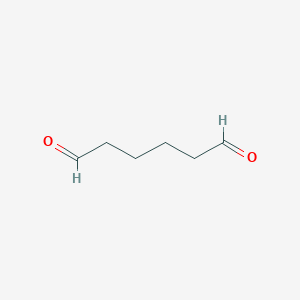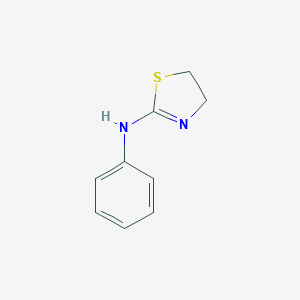
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, often involves cyclization reactions and the use of catalysts like manganese(II) nitrate. These processes result in the formation of thiazole rings through the loss of water or hydrogen sulfide from precursor compounds, such as thiosemicarbazides or thiohydrazides (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies show that these compounds often crystallize in the monoclinic system and are stabilized by intramolecular and intermolecular hydrogen bonding. Density functional theory (DFT) calculations are used to optimize the geometry and analyze the electronic structure, confirming the stability of these molecules (Dani et al., 2013).
Chemical Reactions and Properties
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives undergo various chemical reactions, including cycloadditions, substitutions, and oxidative transformations. These reactions often lead to the formation of new heterocyclic structures and functionalized compounds, which can be further utilized in various chemical syntheses (Pekcan & Heimgartner, 1988).
Physical Properties Analysis
The physical properties of thiazole derivatives, including N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, are influenced by their molecular structure. Factors such as crystallinity, molecular symmetry, and intermolecular interactions significantly affect their melting points, solubility, and crystalline forms. These properties are crucial for the application of these compounds in material science and pharmaceutical formulations (Yavari, Zahedi, & Baoosi, 2016).
Chemical Properties Analysis
The chemical properties of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives are characterized by their reactivity towards various chemical agents. The presence of functional groups such as the thiazole ring, amine, and phenyl groups contribute to their reactivity in nucleophilic substitutions, electrophilic additions, and other chemical transformations. These properties are essential for the development of new pharmaceuticals, agrochemicals, and materials (Yavari, Zahedi, & Baoosi, 2016).
Wissenschaftliche Forschungsanwendungen
Pharmacology
“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” is incorporated into azo dye derivatives, which have shown significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine (103) and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one (104) exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .
Antimicrobial and Antifungal Activities
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Inhibition of PDGFR, FGFR, and VEGFR
“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation . This is the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .
Antibacterial Activity
The synthesized compounds of “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” show potential antibacterial activity .
Antioxidant Activity
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have also been reported to have analgesic and anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antiviral Activity
Indole derivatives, which can include “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown antiviral activity . They could potentially be used in the development of new antiviral drugs.
Anticancer Activity
Some derivatives of 1, 3-diazole, which can include “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have shown anticancer activity . They could potentially be used in the development of new anticancer drugs.
Antifungal Activity
The antifungal medication abafungin is used to suppress skin infections caused by various fungi . “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” could potentially be used in similar applications.
Antidiabetic Activity
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to have antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Anti-Alzheimer Activity
Thiazole derivatives have also been reported to have anti-Alzheimer activities . This makes them potentially useful in the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have been found to act as antihypertensives . Antihypertensives are medications that lower blood pressure.
Antioxidant Activity
Thiazole derivatives, including “N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Hepatoprotective Activity
Thiazole derivatives have also been reported to have hepatoprotective activities . This makes them potentially useful in the protection of the liver.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDYOXKIWFNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143564 | |
| Record name | 2-Thiazoline, 2-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
CAS RN |
1009-70-7 | |
| Record name | 2-Thiazoline, 2-anilino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazoline, 2-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ANILINO-2-THIAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
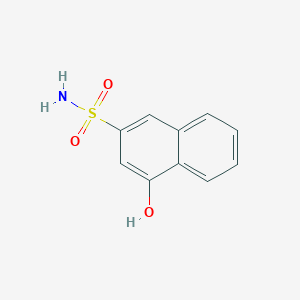

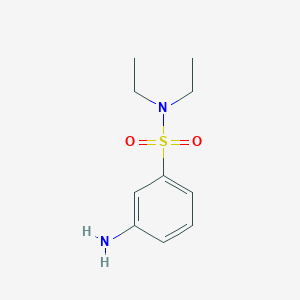
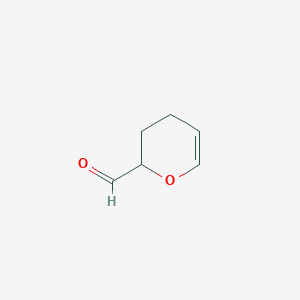
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
